

# Strategic Sourcing & Technical Guide: 2-Fluoro-5-iodopyrimidine

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## Compound of Interest

Compound Name: 2-Fluoro-5-iodopyrimidine

CAS No.: 697300-79-1

Cat. No.: B1442139

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CAS Number: 697300-79-1 Formula: C<sub>4</sub>H<sub>2</sub>FIN<sub>2</sub> Molecular Weight: 223.98 g/mol [1][2]

## Executive Technical Summary

**2-Fluoro-5-iodopyrimidine** is a high-value heterocyclic building block characterized by orthogonal reactivity.[3] It features two distinct reaction centers:

- C-5 (Iodo): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
- C-2 (Fluoro): An activated electrophile for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), superior to its chloro-analog due to the high electronegativity of fluorine accelerating the rate-determining addition step.

**⚠ CRITICAL SOURCING WARNING:** Do NOT confuse this compound with 2-Fluoro-5-iodopyridine (CAS 171197-80-1). The pyridine analog is significantly more common and cheaper (\$20/g vs. \$100+/g). Many chemical search engines will auto-correct to the pyridine if the pyrimidine is out of stock. Always verify the structure (2 nitrogens in the ring) and CAS (697300-79-1) before ordering.

## Commercial Supply Landscape

The supply chain for **2-Fluoro-5-iodopyrimidine** is tiered based on synthesis scale. Unlike commodity reagents, this compound is often "made-to-order" in bulk but stocked in gram-scale by catalog vendors.

### Tier 1: Catalog Suppliers (Discovery Scale: mg – 100g)

Best for: Medicinal chemistry SAR, hit-to-lead optimization.

Supplier	Typical Purity	Stock Location	Notes
BLD Pharm	≥97%	USA / China	Reliable stock; often carries the specific CAS 697300-79-1.
Enamine	≥95%	Ukraine / USA	Excellent for building blocks; often has diverse analogs.
Combi-Blocks	≥98%	USA	High reliability; checks for regio-isomeric impurities.
Sigma-Aldrich	≥97%	Global	Often re-sources from Tier 1; check "Empower" or "Marketplace" listings.

### Tier 2: Bulk & Custom Synthesis (Development Scale: >1kg)

Best for: Process chemistry, GLP tox batches.

- WuXi AppTec / Sta Pharmaceutical: Capable of developing scalable routes avoiding hazardous diazotization steps often used in small-scale synthesis.
- King-Pharm: Specialized in halogenated heterocycles; offers competitive pricing for >500g batches.

- PharmBlock: Strong expertise in fluorinated heterocycles.[4]

## Sourcing Decision Logic (DOT Visualization)



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Figure 1: Decision tree for sourcing based on project stage and scale.

## Technical Specifications & Quality Control

When sourcing this material, "Purity >95%" is insufficient. You must control for specific process impurities that affect downstream chemistry.

### Critical Impurities Profile

- 2-Chloro-5-iodopyrimidine:
  - Origin: Incomplete Halex reaction (Cl → F exchange) if synthesized from the chloro-precursor.
  - Impact: Competes in  $S_NAr$  reactions but reacts slower, leading to complex mixtures.
- 5-H-2-Fluoropyrimidine (De-iodinated):
  - Origin: Over-reduction during synthesis or instability.
  - Impact: Acts as a chain terminator in Suzuki couplings.
- Regioisomers (4-Fluoro-5-iodo...):
  - Origin: Isomeric mixtures in starting materials.

- Impact: Difficult to separate; leads to "wrong isomer" drugs.

## Recommended QC Protocol

- $^1\text{H}$  NMR (DMSO- $d_6$ ): Look for the characteristic doublet of the pyrimidine protons. The coupling constant

is diagnostic.

- $^{19}\text{F}$  NMR: Essential. The 2-Fluoro signal should be a clean singlet (or doublet depending on H-coupling). Any secondary peaks indicate Cl/F exchange failure or regioisomers.
- HPLC: Use a Phenyl-Hexyl column rather than C18 for better separation of the halo-pyrimidines.

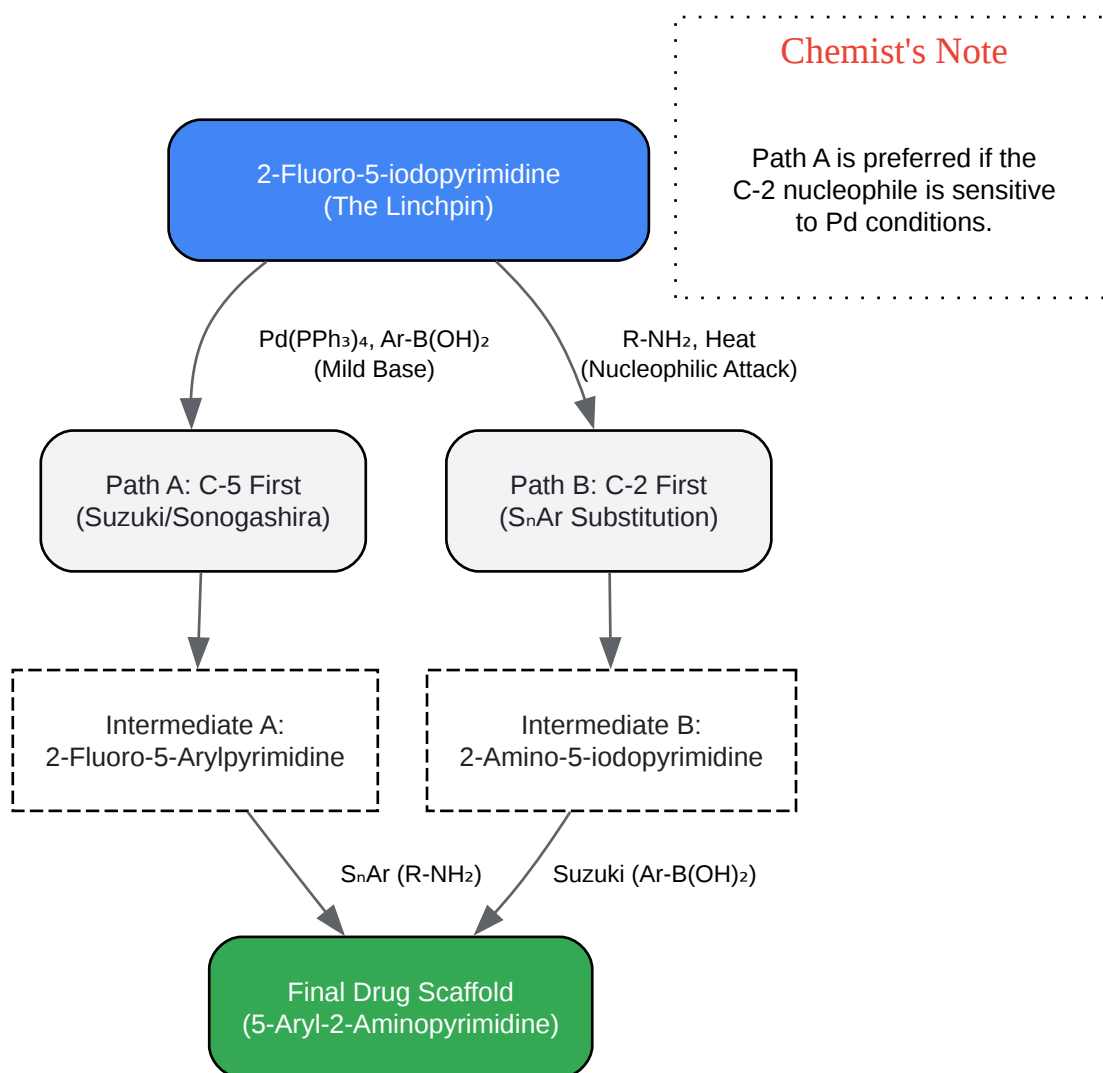
## Application Logic: The "Linchpin" Strategy

The value of **2-Fluoro-5-iodopyrimidine** lies in its ability to serve as a programmable scaffold.

## Reactivity Hierarchy

- Position 5 (Iodo): The C-I bond is weak and electron-rich enough for oxidative addition by Pd(0). It reacts first under standard cross-coupling conditions.
- Position 2 (Fluoro): The C-F bond is strong but the position is highly electron-deficient due to the two adjacent nitrogens. It is inert to Pd-catalysis (generally) but highly reactive toward nucleophiles (amines, alkoxides, thiols).

## Synthetic Workflow (DOT Visualization)



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Figure 2: Orthogonal reactivity map allowing flexible synthetic route design.

## Experimental Protocol: Suzuki Coupling (C-5 Selective)

To couple an aryl boronic acid without displacing the fluoride.

- Reagents: **2-Fluoro-5-iodopyrimidine** (1.0 eq), Aryl Boronic Acid (1.1 eq),  $\text{Pd}(\text{dppf})\text{Cl}_2$  (0.05 eq),  $\text{K}_2\text{CO}_3$  (2.0 eq).
- Solvent: 1,4-Dioxane/Water (4:1).
- Conditions: Degas solvents thoroughly. Heat to  $80^\circ\text{C}$  for 2-4 hours.

- Note: Avoid strong alkoxide bases (e.g., NaOtBu) which may cause competitive S<sub>N</sub>Ar at the C-2 position (displacing F with OtBu). Use carbonate or phosphate bases.

## Handling & Safety

- Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The C-I bond is light-sensitive; use amber vials.
- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
- Stability: The C-F bond is stable to acid but hydrolyzes under strong aqueous basic conditions at high heat (forming the 2-hydroxy/pyrimidone).

## References

- PubChem.**2-Fluoro-5-iodopyrimidine** Compound Summary (CID 53417056).[2] National Library of Medicine. [Link](#)
- BLD Pharm.Product Specifications: **2-Fluoro-5-iodopyrimidine** (CAS 697300-79-1).[1][3][5][6][7][Link](#)[3]
- Sigma-Aldrich.Heterocyclic Building Blocks: Pyrimidines. (Note: Verify specific catalog entries for CAS 697300-79-1 vs pyridine analogs). [Link](#)
- WuXi AppTec.Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) of Dichloropyrimidines: Regioselectivity Insights. (Contextual reactivity data). [Link](#)

### Need Custom Synthesis?

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## Sources

- 1. [697300-79-1|2-Fluoro-5-iodopyrimidine|BLD Pharm \[bldpharm.com\]](#)
- 2. [2-Fluoro-5-iodopyrimidine | C4H2FIN2 | CID 53417056 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- 3. 1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione [69123-98-4] | King-Pharm [king-pharm.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-iodopyrimidine-2-carbonitrile [1083329-46-7] | Chemsigma [chemsigma.com]
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- 7. 2-Fluoro-5-iodopyrimidine [myskinrecipes.com]
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